TC KHNS 11

Description

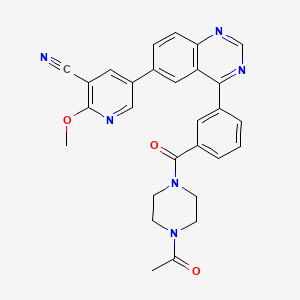

Structure

3D Structure

Properties

IUPAC Name |

5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N6O3/c1-18(35)33-8-10-34(11-9-33)28(36)21-5-3-4-20(12-21)26-24-14-19(6-7-25(24)31-17-32-26)23-13-22(15-29)27(37-2)30-16-23/h3-7,12-14,16-17H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTXJLQBSYAMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=NC4=C3C=C(C=C4)C5=CC(=C(N=C5)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role and Therapeutic Inhibition of PI3Kδ in B-Lymphocytes: A Technical Guide to TC KHNS 11

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of B-lymphocyte development, activation, and function. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the function of PI3Kδ in B-cells and introduces TC KHNS 11, a potent and selective small molecule inhibitor of PI3Kδ. We will explore the molecular mechanisms governed by PI3Kδ, the pharmacological properties of this compound, and its functional impact on B-cell biology. Furthermore, this guide offers detailed, field-proven experimental protocols for investigating the effects of PI3Kδ inhibition in B-cells, providing researchers with the necessary tools to advance their studies in this critical area of immunology and drug discovery.

Introduction: The Central Role of PI3Kδ in B-Cell Biology

B-lymphocytes are the cornerstone of humoral immunity, responsible for the production of antibodies that neutralize pathogens. The intricate processes of B-cell development, activation, proliferation, and differentiation are tightly controlled by a complex network of signaling pathways. Among these, the Class I PI3K signaling pathway, and specifically the p110δ isoform, has emerged as a master regulator.[1][2]

PI3Kδ is predominantly expressed in hematopoietic cells and plays an essential role in transducing signals from a multitude of B-cell surface receptors, including the B-cell receptor (BCR), co-receptors like CD19, chemokine receptors, and cytokine receptors.[1] Upon receptor engagement, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which subsequently modulates a plethora of cellular processes, including cell survival, proliferation, and metabolism through the mTOR pathway.

Given its central role, aberrant PI3Kδ signaling is a common feature in many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma, as well as in autoimmune diseases characterized by B-cell hyperactivity. This has driven the development of selective PI3Kδ inhibitors as promising therapeutic agents.

This compound: A Potent and Selective PI3Kδ Inhibitor

This compound is a novel quinazoline-based small molecule that has been identified as a potent and selective inhibitor of the p110δ isoform of PI3K.[1][3] Its discovery and characterization were detailed in a 2016 publication in ACS Medicinal Chemistry Letters by Hoegenauer et al.[1][3]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C28H24N6O3 |

| Molecular Weight | 492.53 g/mol |

| CAS Number | 1431540-99-6 |

Potency and Selectivity

The inhibitory activity of this compound against the Class I PI3K isoforms was determined through biochemical assays, revealing a high degree of selectivity for PI3Kδ.

| PI3K Isoform | IC50 (nM) |

| PI3Kδ | 9 |

| PI3Kα | 262 |

| PI3Kβ | 1650 |

| PI3Kγ | 4630 |

Data sourced from Hoegenauer et al., 2016.[1]

This selectivity is crucial for a therapeutic agent, as it minimizes off-target effects by avoiding the inhibition of other PI3K isoforms that are essential for normal cellular functions in other tissues.

The PI3K/Akt/mTOR Signaling Pathway in B-Cells

The PI3Kδ-mediated signaling cascade is a critical axis in B-cell function. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

Caption: PI3Kδ Signaling Pathway in B-Cells and Inhibition by this compound.

Functional Consequences of PI3Kδ Inhibition by this compound in B-Cells

The potent and selective inhibition of PI3Kδ by this compound translates into significant functional consequences for B-cells, primarily by attenuating their activation, proliferation, and antibody production.

Inhibition of B-Cell Proliferation

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of B-cells stimulated through their B-cell receptor (BCR) and CD40.[1] This is a critical function, as uncontrolled B-cell proliferation is a hallmark of lymphoproliferative disorders.

Attenuation of T-Cell Dependent Antibody Response

The production of high-affinity, class-switched antibodies requires the collaboration of B-cells and T-helper cells. In vivo studies in rats using a plaque-forming cell (PFC) assay, which measures the T-cell dependent antibody response, showed that oral administration of this compound resulted in a dose-dependent inhibition of antibody-producing B-cells.[1] This demonstrates the potential of this compound in modulating humoral immunity and its therapeutic relevance for antibody-mediated autoimmune diseases.

Experimental Protocols for Studying PI3Kδ Inhibition in B-Cells

To facilitate further research into the role of PI3Kδ and the effects of its inhibitors, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and are based on established methodologies in the field.

In Vitro B-Cell Proliferation Assay using CFSE

This protocol details a method to assess the inhibitory effect of this compound on the proliferation of primary B-cells using carboxyfluorescein succinimidyl ester (CFSE) dye dilution measured by flow cytometry.

Workflow Diagram:

Caption: Workflow for B-Cell Proliferation Assay.

Step-by-Step Methodology:

-

B-Cell Isolation:

-

Isolate primary B-cells from mouse spleen or human peripheral blood mononuclear cells (PBMCs) using a negative selection magnetic-activated cell sorting (MACS) kit to ensure high purity.

-

-

CFSE Labeling:

-

Resuspend isolated B-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).

-

Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

-

-

Cell Culture and Stimulation:

-

Resuspend CFSE-labeled B-cells in complete RPMI-1640 medium.

-

Plate the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.

-

Pre-incubate the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1 hour at 37°C.

-

Stimulate the B-cells with an appropriate combination of stimuli, such as anti-IgM (10 µg/mL) and anti-CD40 (1 µg/mL) antibodies, to induce proliferation.

-

-

Incubation:

-

Incubate the plate for 3 to 5 days at 37°C in a humidified incubator with 5% CO2.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with a viability dye (e.g., 7-AAD or propidium iodide) and a B-cell marker such as anti-B220 (for mouse) or anti-CD19 (for human).

-

Acquire the samples on a flow cytometer.

-

Gate on live, single B-cells and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

-

Quantify the percentage of divided cells and the proliferation index using appropriate flow cytometry analysis software.

-

Phospho-Flow Cytometry for pAkt Measurement

This protocol describes the measurement of Akt phosphorylation at Serine 473 (pAkt S473), a direct downstream target of PI3K, in B-cells following stimulation and inhibitor treatment.

Workflow Diagram:

Caption: Workflow for Phospho-Flow Cytometry of pAkt.

Step-by-Step Methodology:

-

B-Cell Isolation and Resting:

-

Isolate B-cells as described in section 5.1.

-

Rest the cells in serum-free RPMI-1640 medium for at least 2 hours at 37°C to reduce basal signaling.

-

-

Inhibitor Treatment:

-

Aliquot the rested B-cells and treat with the desired concentrations of this compound or DMSO for 1 hour at 37°C.

-

-

Stimulation:

-

Stimulate the B-cells by adding a potent and rapid activator of the PI3K pathway, such as F(ab')2 anti-IgM (10 µg/mL), for 10-15 minutes at 37°C. Include an unstimulated control.

-

-

Fixation:

-

Immediately stop the stimulation by adding an equal volume of pre-warmed 4% paraformaldehyde (PFA) to the cell suspension for a final concentration of 2% PFA.

-

Incubate for 10 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells twice with PBS.

-

Gently resuspend the cells in ice-cold 90% methanol and incubate on ice for 30 minutes to permeabilize the cells.

-

-

Intracellular Staining:

-

Wash the cells twice with FACS buffer (PBS containing 2% FBS).

-

Resuspend the cells in FACS buffer and stain with a fluorescently conjugated anti-pAkt (S473) antibody and an anti-B220 or anti-CD19 antibody for 30-60 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Wash the cells once with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire on a flow cytometer.

-

Gate on the B-cell population and measure the median fluorescence intensity (MFI) of pAkt staining. A decrease in pAkt MFI in the this compound-treated samples compared to the stimulated control indicates inhibition of the PI3K pathway.

-

Conclusion and Future Directions

This compound represents a valuable research tool for dissecting the intricate role of PI3Kδ in B-cell biology. Its high potency and selectivity allow for precise interrogation of this signaling pathway. The experimental protocols provided herein offer a robust framework for researchers to investigate the effects of this compound and other PI3Kδ inhibitors on B-cell function.

Future research should focus on further elucidating the downstream consequences of PI3Kδ inhibition in different B-cell subsets and in the context of the tumor microenvironment. Understanding the long-term effects of PI3Kδ blockade on B-cell memory and the potential for combination therapies will be crucial for the clinical translation of this important class of inhibitors. The continued development and characterization of selective PI3Kδ inhibitors like this compound will undoubtedly pave the way for novel therapeutic strategies for a range of B-cell-mediated diseases.

References

-

Hoegenauer, K., et al. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 975–980. [Link]

-

Hoegenauer, K., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 762–767. [Link]

-

Okkenhaug, K. (2013). Signaling by the phosphoinositide 3-kinase family in T-cells and B-cells. Nature Reviews Immunology, 13(12), 843-856. [Link]

-

Sogkas, G., et al. (2021). The p110δ-catalytic PI3K subunit: from genetics to clinical trials. Clinical & Experimental Immunology, 205(1), 22-35. [Link]

Sources

- 1. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the PI3K/Akt Signaling Pathway: Core Mechanisms and Investigational Approaches

A Note to the Reader: Initial searches for "TC KHNS 11" did not yield a recognized molecular entity within the established scientific literature concerning the PI3K/Akt signaling pathway. This designation may refer to a novel or proprietary compound not yet in the public domain. Consequently, this guide provides a comprehensive, in-depth exploration of the canonical PI3K/Akt signaling pathway, a cornerstone of cellular regulation. The principles, protocols, and analytical strategies detailed herein are fundamental for investigating the influence of any novel molecule on this critical signaling network.

Part 1: The PI3K/Akt Signaling Axis - A Master Regulator of Cell Fate

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a highly conserved intracellular cascade that orchestrates a wide array of cellular processes. Its intricate network of kinases and downstream effectors governs cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer, but also plays significant roles in diabetes, cardiovascular disease, and neurological disorders. This central role makes the PI3K/Akt pathway a prime target for therapeutic intervention and a critical area of study for researchers in both basic and translational science.

The canonical activation of the pathway begins at the cell surface with the stimulation of receptor tyrosine kinases (RTKs) by growth factors such as insulin or epidermal growth factor (EGF). This ligand-receptor engagement triggers autophosphorylation of the RTK on specific tyrosine residues, creating docking sites for the regulatory subunit of PI3K, typically p85. This interaction relieves the inhibitory constraint on the p110 catalytic subunit of PI3K, bringing it into proximity with its lipid substrate at the plasma membrane.

Activated PI3K then catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a scaffold, recruiting proteins containing pleckstrin homology (PH) domains to the inner leaflet of the plasma membrane. Key among these are the serine/threonine kinase Akt (also known as Protein Kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).

The co-localization of Akt and PDK1 at the membrane facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1. For full activation, a second phosphorylation event is required at serine 473 (Ser473), a step mediated by the mTORC2 complex (mechanistic target of rapamycin complex 2). Once fully activated, Akt dissociates from the membrane and translocates to the cytoplasm and nucleus to phosphorylate a multitude of downstream substrates, thereby executing its diverse cellular functions.

Figure 1: Canonical PI3K/Akt Signaling Cascade.

Part 2: Investigating Pathway Modulation - A Methodological Framework

A robust investigation into the effect of a novel compound on the PI3K/Akt pathway requires a multi-pronged approach. The core objective is to determine if the compound modulates the phosphorylation status of key pathway components. The self-validating nature of this workflow comes from observing consistent, dose-dependent effects across multiple readouts and utilizing orthogonal methods for confirmation.

Core Experimental Workflow: From Cell Culture to Data Interpretation

The foundational method for assessing PI3K/Akt pathway activity is quantitative Western blotting. This technique allows for the direct measurement of changes in the phosphorylation of Akt at both Thr308 and Ser473, as well as downstream targets like GSK3β or S6 Ribosomal Protein.

Figure 2: Standard Workflow for Western Blot Analysis.

Detailed Protocol: Quantitative Western Blotting for p-Akt (Ser473)

This protocol outlines the steps for assessing the phosphorylation of Akt at Ser473 in a human cancer cell line (e.g., MCF-7) following treatment with a hypothetical compound.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Rabbit anti-β-Actin

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Methodology:

-

Cell Seeding and Serum Starvation:

-

Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Allow cells to adhere for 24 hours.

-

Aspirate complete medium and wash once with PBS. Replace with serum-free medium and incubate for 12-16 hours. This crucial step reduces basal pathway activity, synchronizing the cells and creating a low-noise background for observing stimulation-induced changes.

-

-

Compound Treatment and Stimulation:

-

Pre-treat cells with varying concentrations of the test compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 1 hour).

-

Stimulate the pathway by adding a growth factor like insulin (100 nM) or EGF (50 ng/mL) for 15-30 minutes. Include a non-stimulated control.

-

-

Lysate Preparation:

-

Place plates on ice. Aspirate medium and wash twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

-

Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay, following the manufacturer's protocol.

-

Normalize the concentration of all samples with lysis buffer.

-

Prepare samples for loading by adding Laemmli buffer to a final concentration of 1x and boiling at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Transfer:

-

Load 20-30 µg of protein per lane into the precast gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane. The choice of wet or semi-dry transfer depends on available equipment and protein size.

-

-

Immunoblotting:

-

Block the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibody (e.g., anti-p-Akt Ser473, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 5 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare ECL substrate and apply it to the membrane.

-

Image the resulting chemiluminescence using a digital imaging system.

-

Perform densitometry analysis on the bands using software like ImageJ. Normalize the p-Akt signal to the Total Akt signal to account for any variations in protein loading. Further normalization to a housekeeping protein like β-Actin ensures data integrity.

-

Data Presentation and Interpretation

Quantitative data from Western blot experiments should be summarized for clarity. A well-structured table allows for easy comparison across different treatment conditions.

| Treatment Group | Compound Conc. (µM) | Stimulant (Insulin) | p-Akt (Ser473) / Total Akt (Normalized Intensity) | Fold Change vs. Stimulated Control |

| Vehicle Control | 0 | - | 0.15 ± 0.03 | 0.12 |

| Stimulated Control | 0 | + | 1.20 ± 0.11 | 1.00 |

| Test Compound | 0.1 | + | 1.05 ± 0.09 | 0.88 |

| Test Compound | 1.0 | + | 0.62 ± 0.07 | 0.52 |

| Test Compound | 10.0 | + | 0.25 ± 0.04 | 0.21 |

Interpretation: The data presented in the table would suggest that the test compound inhibits insulin-stimulated Akt phosphorylation at Ser473 in a dose-dependent manner. This provides strong evidence for an inhibitory role in the PI3K/Akt pathway, warranting further investigation into its precise mechanism of action (e.g., direct PI3K inhibitor, mTORC2 inhibitor).

Part 3: Advanced Methodologies and Future Directions

While Western blotting is the workhorse for pathway analysis, a comprehensive study should incorporate orthogonal assays to validate findings and provide deeper mechanistic insights.

-

In Vitro Kinase Assays: To determine if a compound directly inhibits PI3K or Akt, cell-free enzymatic assays can be employed. These assays measure the ability of the purified kinase to phosphorylate a substrate in the presence of the compound.

-

Cellular Proliferation and Survival Assays: Functional outcomes of pathway inhibition can be measured using assays like the MTS assay (for proliferation) or Annexin V staining (for apoptosis). A compound that inhibits Akt phosphorylation should, in many cell types, lead to decreased proliferation and/or increased apoptosis.

-

Immunofluorescence Microscopy: This technique can be used to visualize the subcellular localization of pathway components. For instance, one could track the recruitment of Akt to the plasma membrane following stimulation, and whether a test compound disrupts this process.

The field of PI3K/Akt signaling research is continually evolving. The development of more specific inhibitors, the discovery of novel downstream effectors, and a deeper understanding of the pathway's crosstalk with other signaling networks (e.g., MAPK, NF-κB) remain active areas of investigation. The robust methodological framework described here provides the foundation necessary to explore these new frontiers and to accurately characterize the role of any novel molecule in this essential signaling pathway.

References

-

Title: The role of PI3K/AKT/mTOR signalling in cancer and its potential as a therapeutic target. Source: British Journal of Cancer URL: [Link]

-

Title: PI3K/AKT/mTOR Signaling in Disease and Cancer. Source: Cells URL: [Link]

-

Title: PI3K/Akt Signaling in Cell Metabolism. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

-

Title: A comprehensive guide to PI3K-AKT-mTOR inhibitors in clinical development. Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Western Blotting: A Powerful Technique in Molecular Biology. Source: International Journal of Medical Sciences URL: [Link]

A Technical Guide to the Downstream Effects of Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition by TC KHNS 11

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Class I phosphoinositide 3-kinase delta (PI3Kδ) isoform is a lipid kinase predominantly expressed in hematopoietic cells, where it serves as a critical node in signal transduction for a multitude of immune cell functions.[1][2] Its central role, particularly in B-lymphocyte development, activation, and survival, has rendered it a high-value therapeutic target for B-cell malignancies and autoimmune disorders.[1][3] TC KHNS 11 is a potent and highly selective small molecule inhibitor of the p110δ catalytic subunit of PI3K.[4][] This guide provides an in-depth technical exploration of the downstream molecular and cellular consequences of PI3Kδ inhibition by this compound, offering a mechanistic framework and validated experimental protocols for researchers in the field. We will dissect the causal chain from the direct enzymatic blockade to the subsequent modulation of key signaling effectors and the ultimate impact on B-cell functionality.

The PI3Kδ Signaling Axis: A Primer

The PI3K family of enzymes phosphorylates the 3'-hydroxyl group of phosphoinositides. Specifically, Class IA PI3Ks, including PI3Kδ, are responsible for converting phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[6] This conversion is a pivotal event in signal transduction. PIP3 acts as a second messenger, recruiting and activating a cohort of downstream proteins that contain pleckstrin homology (PH) domains.[7]

In B-lymphocytes, PI3Kδ is a central integrator of signals from various critical surface receptors, including the B-cell antigen receptor (BCR), co-receptors like CD19, and chemokine receptors such as CXCR4 and CXCR5.[7] Activation of these receptors recruits PI3Kδ to the membrane, leading to a localized surge in PIP3 concentration. This cascade is fundamental for processes including cell proliferation, survival, metabolism, and migration.[2]

This compound: A Selective Instrument for PI3Kδ Interrogation

This compound is a quinazoline-based compound characterized as a potent and selective PI3Kδ inhibitor.[4] Its selectivity is a crucial attribute, allowing for the precise dissection of PI3Kδ-specific pathways while minimizing confounding effects from the inhibition of other ubiquitously expressed PI3K isoforms (α, β, γ). The differential inhibitory capacity of this compound is critical for its utility as both a research tool and a potential therapeutic agent.

| PI3K Isoform | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |

| PI3Kδ | 9 | 49 |

| PI3Kα | 262 | 3440 |

| PI3Kβ | 1650 | 6530 |

| PI3Kγ | 4630 | Not Reported |

| Table 1: Inhibitory potency and selectivity of this compound against Class I PI3K isoforms. Data compiled from R&D Systems.[4] |

Core Downstream Consequences of PI3Kδ Inhibition

The inhibition of PI3Kδ's catalytic activity by this compound initiates a cascade of downstream effects, beginning with the immediate depletion of its enzymatic product, PIP3.

Primary Molecular Effect: Attenuation of PIP3 Production

The direct and immediate consequence of this compound binding to the ATP-binding pocket of p110δ is the cessation of PIP3 synthesis. This blockade prevents the recruitment of PH domain-containing proteins to the cell membrane, effectively shutting down the downstream signaling cascade at its origin.[8] The cellular levels of PIP3 are tightly regulated by the opposing actions of PI3Ks and phosphatases like PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3 back to PIP2.[7] By inhibiting the kinase, this compound shifts this balance, leading to a rapid decline in available PIP3.

Modulation of Key Signaling Nodes: Akt and Btk

With reduced PIP3 levels at the membrane, the activation of two critical downstream kinases, Akt (also known as Protein Kinase B) and Bruton's tyrosine kinase (Btk), is severely impaired.

-

Akt (Protein Kinase B): Akt is a serine/threonine kinase that governs a wide array of cellular processes, including cell survival (by inhibiting apoptotic factors like BAD and FOXO transcription factors), proliferation, and metabolism (via mTOR signaling).[9][10] Its activation is dependent on its recruitment to the membrane by PIP3 and subsequent phosphorylation by PDK1 and mTORC2. Inhibition of PI3Kδ by this compound prevents this localization, leading to a measurable decrease in the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308).[11]

-

Bruton's Tyrosine Kinase (Btk): Btk is a non-receptor tyrosine kinase crucial for B-cell development and function.[12][13] Like Akt, Btk contains a PH domain that binds to PIP3, bringing it to the plasma membrane where it can be activated through phosphorylation.[14] Activated Btk then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which is essential for BCR-mediated signaling, calcium mobilization, and subsequent activation of transcription factors like NF-κB and NFAT.[15] this compound-mediated inhibition of PI3Kδ blocks Btk translocation and activation, thereby dampening the entire BCR signaling output.[16]

Cellular Functional Outcomes

The disruption of the PI3Kδ/PIP3/Akt/Btk axis translates into profound changes in B-cell behavior and function.

-

Inhibition of Proliferation: PI3Kδ signaling is essential for driving the cell cycle progression required for clonal expansion following antigen encounter.[2] By blocking Akt and other downstream effectors, this compound induces cell cycle arrest and reduces B-cell proliferation in response to stimuli like anti-IgM, CD40L, or CpG oligonucleotides.[17][18]

-

Induction of Apoptosis: The PI3Kδ/Akt pathway delivers potent pro-survival signals.[2] Its inhibition by this compound removes this support, sensitizing malignant B-cells to apoptosis. This is a key mechanism for the therapeutic efficacy of PI3Kδ inhibitors in B-cell cancers.

-

Impairment of Migration and Chemotaxis: B-cell trafficking and homing to lymphoid organs are guided by chemokine gradients, a process highly dependent on PI3Kδ signaling.[1] Inhibition of PI3Kδ disrupts the establishment of cell polarity and actin polymerization required for directed cell movement, thereby impairing chemotaxis towards chemokines like CXCL12 and CXCL13.[19]

Experimental Validation: Protocols and Methodologies

To rigorously assess the downstream effects of this compound, a series of validated cellular and biochemical assays are required. The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

Workflow for Assessing Protein Phosphorylation via Western Blot

This workflow details the measurement of Akt phosphorylation, a primary downstream indicator of PI3Kδ activity.

Protocol: Western Blot for Phospho-Akt (Ser473)

-

Causality: This protocol is designed to quantify the change in the phosphorylation status of Akt, a direct downstream target of the PI3K pathway. Using a lysis buffer containing phosphatase inhibitors is critical to preserve the transient phosphorylation state of proteins for accurate detection.[20] Normalizing the phospho-protein signal to the total protein signal accounts for any variations in protein loading between lanes, ensuring that observed changes are due to altered signaling, not different amounts of protein.[9]

-

Methodology:

-

Cell Treatment: Plate B-lymphocytes (e.g., Ramos or SUDHL-4 lines) at 1x10⁶ cells/mL. Pre-treat cells with this compound (e.g., 50-500 nM) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Stimulate cells with a known PI3K activator, such as anti-IgM (10 µg/mL) or CXCL12 (100 ng/mL), for 10-15 minutes. Include an unstimulated control.

-

Lysis: Pellet cells by centrifugation at 4°C. Lyse immediately in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[20]

-

Quantification: Determine protein concentration of the lysates using a BCA assay kit to ensure equal loading.

-

Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-PAGE gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-Akt (Ser473) diluted in 5% BSA/TBST.

-

Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the signal.

-

Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.

-

Analysis: Quantify band intensity using densitometry software. Calculate the ratio of p-Akt to total Akt for each sample.

-

Protocol: B-Cell Proliferation Assay

-

Causality: This assay measures the functional consequence of PI3Kδ inhibition on a cell's ability to divide.[17] The incorporation of a proliferation dye like CFSE (Carboxyfluorescein succinimidyl ester) or the use of reagents like BrdU allows for quantitative measurement of DNA synthesis, a hallmark of proliferation.[21][22] Controls are essential: an unstimulated group defines the basal proliferation rate, a stimulated/vehicle-treated group defines the maximal response, and the inhibitor-treated group reveals the drug's effect.[23]

-

Methodology (CFSE-based):

-

Cell Labeling: Isolate primary B-cells or use a B-cell line. Resuspend cells at 1x10⁷ cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

-

Quenching: Quench the labeling reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS. Incubate on ice for 5 minutes.

-

Plating: Wash cells twice with complete medium. Plate cells at 2x10⁵ cells/well in a 96-well plate.

-

Treatment: Add this compound at various concentrations or vehicle (DMSO).

-

Stimulation: Add a proliferative stimulus, such as anti-IgM (10 µg/mL) + IL-4 (20 ng/mL) or CD40L + IL-21.[18] Include unstimulated and stimulated-only controls.

-

Incubation: Culture cells for 72-96 hours.

-

Analysis: Harvest cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division. Proliferation is measured by the appearance of successive peaks of decreasing fluorescence.

-

Protocol: Transwell Chemotaxis Assay

-

Causality: This assay directly measures the impact of PI3Kδ inhibition on directed cell migration, a key cellular function dependent on the pathway.[19] The Boyden chamber (Transwell) system creates a chemokine gradient, mimicking the physiological cues that guide cell trafficking. The number of cells that successfully migrate through the porous membrane towards the chemoattractant is a direct readout of chemotactic capacity.

-

Methodology:

-

Cell Preparation: Resuspend B-cells in assay medium (RPMI + 0.5% BSA) at 5x10⁶ cells/mL. Pre-treat cells with this compound or vehicle for 1 hour at 37°C.

-

Assay Setup: Add assay medium containing a chemokine (e.g., 100 ng/mL CXCL12) to the lower wells of a 24-well plate. Place Transwell inserts (with 5 µm pores) into the wells.

-

Cell Seeding: Add 100 µL of the cell suspension (5x10⁵ cells) to the top chamber of each insert.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

Quantification: Remove the inserts. Collect the cells that have migrated to the lower chamber. Count the migrated cells using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer.

-

Analysis: Calculate the percentage of migration relative to the total number of cells added. Compare the migration of this compound-treated cells to the vehicle-treated control.

-

Summary and Conclusion

This compound is a powerful tool for studying PI3Kδ-dependent signaling. Its high selectivity allows for precise interrogation of this pathway. Inhibition with this compound leads to a clear and predictable cascade of downstream effects, originating from the depletion of the lipid second messenger PIP3. This results in the impaired activation of crucial signaling kinases Akt and Btk, which in turn culminates in profound functional consequences for B-lymphocytes, including reduced proliferation, decreased survival, and impaired migration. The experimental protocols outlined in this guide provide a robust framework for quantifying these effects, enabling researchers to further elucidate the role of PI3Kδ in health and disease and to evaluate the efficacy of targeted inhibitors.

References

-

RoukenBio. (n.d.). In Vitro B Cell Activity & Proliferation Assays. Retrieved from [Link]

-

Dal-Col, J., et al. (n.d.). PI3Kδ is a central signaling enzyme that mediates the effects of multiple receptors on B cells. ResearchGate. Retrieved from [Link]

-

Okkenhaug, K. (n.d.). Activation of PI3K in B cells. PI3Kδ is a central integrator of signals.... ResearchGate. Retrieved from [Link]

-

Vivia Biotech. (n.d.). B-Cell Proliferation Assay. Retrieved from [Link]

-

Coligan, J. E., et al. (2001). Proliferative assays for B cell function. Current Protocols in Immunology. Retrieved from [Link]

-

Bradshaw, J. M. (n.d.). BTK structure and signaling pathway. ResearchGate. Retrieved from [Link]

-

Warnatz, K., et al. (2020). Dysregulated PI3K Signaling in B Cells of CVID Patients. Frontiers in Immunology. Retrieved from [Link]

-

Mao, C. (n.d.). BTK signaling pathway. BTK translocates to the plasma membrane by.... ResearchGate. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Akt Kinase Phosphorylation Assay by Immunoprecipitation. Retrieved from [Link]

-

Jyonouchi, H. (2022). Cellular assays to evaluate B-cell function. Journal of Immunological Methods. Retrieved from [Link]

-

Lucas, C. L., et al. (2016). T and B-cell signaling in activated PI3K delta syndrome: From immunodeficiency to autoimmunity. Immunological Reviews. Retrieved from [Link]

-

Qiu, Y., & Kung, H. J. (2000). Signaling network of the Btk family kinases. Oncogene. Retrieved from [Link]

-

Lau, A., et al. (2020). Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production. The Journal of Experimental Medicine. Retrieved from [Link]

-

Jean, S., & Backer, J. M. (2012). PIP3: Tool of Choice for the Class I PI 3-kinases. BioEssays. Retrieved from [Link]

-

Jensen, P. H., et al. (2019). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. Retrieved from [Link]

-

Rao, V. K., et al. (2022). PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond. The Journal of Allergy and Clinical Immunology. Retrieved from [Link]

-

Mohamed, A. A., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Advances in Rheumatology. Retrieved from [Link]

-

Jeschke, J., et al. (2022). PI3K signaling through a biochemical systems lens. Science Signaling. Retrieved from [Link]

-

Elkabets, M., et al. (2015). Measurement of PIP3 Levels Reveals an Unexpected Role for p110β in Early Adaptive Responses to p110α-Specific Inhibitors in Luminal Breast Cancer. Cell Reports. Retrieved from [Link]

-

BioAssay Systems. (n.d.). EnzyFluoTM Human/Mouse AKT1(S473) Phosphorylation ELISA Kit. Retrieved from [Link]

-

Hendriks, R. W., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

-

ResearchGate. (2014). How to detect PIP3 levels in tissues?. Retrieved from [Link]

-

Salvi, E. (n.d.). PI3K downstream signalling at MRI-analysis end point. ResearchGate. Retrieved from [Link]

-

YouTube. (2017). 4.6 Downstream signalling from Ras (PI3K pathway). Retrieved from [Link]

-

Chen, Y. C., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of PI3K pathway activation and downstream signaling molecules in B, T, and NK cells. Retrieved from [Link]

-

Furuya, T., et al. (2015). Process Development of a PI3Kδ Inhibitor: A Novel and Practical[1][21]-Boc Migration on Purine Rings. Organic Process Research & Development. Retrieved from [Link]

-

Hancox, U., et al. (2016). Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers. Molecular Cancer Therapeutics. Retrieved from [Link]

-

American Chemical Society. (2023). Holistic and Multivalent Engineering of In Vivo Nanomedicine Reactions for Enhanced Multistage Tumor Delivery. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Targeting on the PI3K/mTOR: a potential treatment strategy for clear cell ovarian carcinoma. Journal of Ovarian Research. Retrieved from [Link]

-

Rosignoli, G., et al. (n.d.). PI3K p110 inhibitors affect cycle progression, induce apoptosis, and.... ResearchGate. Retrieved from [Link]

-

Al-Osta, E., et al. (2024). Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

-

Zagotta, W. N., et al. (2003). Structural basis for modulation and agonist specificity of HCN pacemaker channels. Nature. Retrieved from [Link]

-

Ramakrishnan, B., et al. (2016). Structural basis for peptide substrate specificities of glycosyltransferase GalNAc-T2. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dysregulated PI3K Signaling in B Cells of CVID Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pik-93.com [pik-93.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling network of the Btk family kinases | Semantic Scholar [semanticscholar.org]

- 13. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cellular assays to evaluate B-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro B Cell Activity &Proliferation Assays | RoukenBio [rouken.bio]

- 22. B-cell-proliferation-assay | Sigma-Aldrich [sigmaaldrich.com]

- 23. viviabiotech.com [viviabiotech.com]

The Emergence of TC-KHNS-11: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TC-KHNS-11 (CAS 1431540-99-6), a potent and selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor. We will navigate the journey from its discovery through a scaffold deconstruction-reconstruction strategy to the intricacies of its chemical synthesis. This guide will detail the pharmacological characterization of TC-KHNS-11, elucidating its mechanism of action and its impact on B-cell function. The content herein is designed to equip researchers and drug development professionals with a thorough understanding of this significant molecule, supported by detailed protocols and scientific rationale.

Discovery of TC-KHNS-11: A Quinazoline-Based PI3Kδ Inhibitor

The discovery of TC-KHNS-11, identified as compound 11 in the foundational research, was the culmination of a targeted medicinal chemistry effort to develop selective inhibitors of PI3Kδ[1]. The rationale for focusing on PI3Kδ stems from its predominant expression in leukocytes and its critical role in B-cell and T-cell driven inflammatory diseases[1]. A selective inhibitor promised a therapeutic window that could avoid the side effects associated with broader inhibition of the PI3K family.

The discovery process employed a scaffold deconstruction-reconstruction strategy, starting from a known pan-PI3K/mTOR inhibitor. This led to the identification of a 4-aryl quinazoline scaffold as a promising starting point. Through iterative optimization of this core, researchers developed a series of potent and selective PI3Kδ inhibitors, with TC-KHNS-11 emerging as a lead candidate with favorable pharmacokinetic properties[1].

Chemical Synthesis of TC-KHNS-11

The synthesis of TC-KHNS-11 is a multi-step process involving the construction of a functionalized quinazoline core, followed by key cross-coupling reactions to introduce the aryl and heteroaryl substituents. The overall synthetic strategy is designed for efficiency and modularity, allowing for the exploration of structure-activity relationships.

Synthesis of the Quinazoline Core: 4-Chloro-6-iodoquinazoline

A key intermediate in the synthesis of TC-KHNS-11 is 4-chloro-6-iodoquinazoline. This intermediate provides the foundational quinazoline structure with strategically placed reactive handles for subsequent diversification.

Experimental Protocol: Synthesis of 4-Chloro-6-iodoquinazoline [2][3]

-

Reaction Setup: To a solution of 6-iodoquinazolin-4-ol in thionyl chloride, slowly add dimethylformamide (DMF).

-

Reflux: Heat the mixture to reflux and maintain for approximately 4.5 hours.

-

Work-up: After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (DCM) and add toluene. Evaporate the mixture to dryness to remove residual thionyl chloride, yielding 4-chloro-6-iodoquinazoline as a solid.

Causality: The use of thionyl chloride is a standard and effective method for converting the hydroxyl group of the quinazolinone to a chloride, which is a good leaving group for the subsequent nucleophilic aromatic substitution reaction. DMF acts as a catalyst in this chlorination reaction.

Assembly of TC-KHNS-11

The final assembly of TC-KHNS-11 involves two key palladium-catalyzed cross-coupling reactions: a Suzuki coupling to introduce the substituted phenyl ring at the 4-position and a subsequent reaction to attach the pyridinecarbonitrile moiety. While the specific details for TC-KHNS-11's final assembly are proprietary and not fully detailed in the public literature, a representative synthesis based on established methodologies for similar quinazoline derivatives is presented below.

Representative Experimental Protocol:

-

Suzuki Coupling: 4-Chloro-6-iodoquinazoline is reacted with a suitable boronic acid derivative of the pyridinecarbonitrile moiety under Suzuki-Miyaura coupling conditions. This typically involves a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Buchwald-Hartwig Amination: The resulting 4-chloro-6-(pyridin-3-yl)quinazoline intermediate is then coupled with 3-((4-acetylpiperazin-1-yl)carbonyl)aniline via a Buchwald-Hartwig amination. This reaction uses a palladium catalyst and a suitable phosphine ligand (e.g., XPhos) in the presence of a base (e.g., NaOtBu).

-

Purification: The final product, TC-KHNS-11, is purified using standard chromatographic techniques such as column chromatography or preparative HPLC.

Caption: Synthetic pathway for TC-KHNS-11.

Biological Activity and Mechanism of Action

TC-KHNS-11 is a potent and selective inhibitor of PI3Kδ. Its mechanism of action involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade of a key signaling node leads to the downstream inhibition of the PI3K/AKT pathway.

In Vitro Potency and Selectivity

Biochemical and cellular assays have demonstrated the high potency and selectivity of TC-KHNS-11 for PI3Kδ over other PI3K isoforms.

| Kinase Isoform | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |

| PI3Kδ | 9 | 49 |

| PI3Kα | 262 | 3440 |

| PI3Kβ | 1650 | 6530 |

| PI3Kγ | 4630 | - |

| Data sourced from Hoegenauer et al., 2016[1] |

This selectivity is crucial as it minimizes off-target effects, particularly those associated with the inhibition of PI3Kα and PI3Kβ, which are more broadly expressed and involved in essential cellular functions.

Inhibition of B-Cell Function

The functional consequence of PI3Kδ inhibition by TC-KHNS-11 is the potent suppression of B-cell activation and function. In vivo studies have shown that oral administration of TC-KHNS-11 leads to a dose-dependent inhibition of B-cell responses[1]. This makes it a promising candidate for the treatment of B-cell mediated inflammatory and autoimmune diseases.

Caption: Mechanism of action of TC-KHNS-11.

Physicochemical Properties and Pharmacokinetics

TC-KHNS-11 was developed to have good pharmacokinetic properties, including moderate oral bioavailability in vivo[1]. The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value |

| CAS Number | 1431540-99-6 |

| Molecular Formula | C₂₈H₂₄N₆O₃ |

| Molecular Weight | 492.53 g/mol |

Conclusion and Future Perspectives

TC-KHNS-11 represents a significant advancement in the development of selective PI3Kδ inhibitors. Its discovery through a rational design approach and its potent and selective biological activity underscore its potential as a therapeutic agent for inflammatory and autoimmune diseases. Although commercial development has been discontinued for business reasons, the scientific insights gained from the discovery and characterization of TC-KHNS-11 continue to inform the design of next-generation kinase inhibitors. Further research into the quinazoline scaffold may yet yield new therapeutic candidates with improved properties.

References

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

-

ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... Available from: [Link]

-

Hoegenauer, K., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 762-767. Available from: [Link]

Sources

Structural Analysis of Selective p110δ Inhibition: A Case Study Framework Using TC-KHNS-11

An In-Depth Technical Guide:

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the structural and biophysical characterization of small molecule inhibitors binding to the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K). While using the quinazoline-based selective inhibitor TC-KHNS-11 as a framework, the principles and protocols described herein are broadly applicable to the structural elucidation of novel protein-ligand interactions in drug discovery.

Introduction: The Therapeutic Promise of Targeting p110δ

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central node in regulating a vast array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] The class IA PI3Ks, comprising p110α, p110β, and p110δ catalytic subunits, are heterodimers that associate with regulatory subunits.[1][2] While p110α and p110β are ubiquitously expressed, the p110δ isoform (encoded by the PIK3CD gene) is found predominantly in hematopoietic cells.[3][4] This restricted expression profile makes p110δ a highly attractive therapeutic target for immunological disorders and hematological malignancies, as its selective inhibition promises to minimize off-target effects associated with pan-PI3K inhibitors.[3][5]

The development of isoform-selective inhibitors like TC-KHNS-11, a potent quinazoline-based compound, hinges on a deep understanding of the structural nuances of the p110δ active site.[6] This guide will detail the integrated workflow required to move from inhibitor synthesis to a high-resolution understanding of its binding mode, providing the atomic-level insights necessary for rational drug design and optimization.

The p110δ Kinase Domain: A Blueprint for Selectivity

The p110δ catalytic subunit is a multi-domain protein consisting of an adaptor-binding domain (ABD), a Ras-binding domain (RBD), a C2 domain, a helical domain, and the C-terminal kinase domain.[2][7] The kinase domain, which harbors the ATP-binding site, is the primary target for competitive inhibitors.

Structural studies have revealed that while the overall fold of the kinase domains across class IA isoforms is similar, subtle differences in amino acid composition and conformational flexibility can be exploited to achieve selectivity.[1][8] Key features of the p110δ active site that enable selective targeting include:

-

The "Specificity Pocket": A hydrophobic pocket adjacent to the ATP-binding site that can be accessed by certain "propeller-shaped" inhibitors. The flexibility of residues like Trp760 and Met752 in p110δ allows this pocket to open and accommodate specific chemical moieties, a conformational change less favorable in other isoforms.[1][7]

-

The Hinge Region: This region, including Val828, forms critical hydrogen bonds with the adenine ring of ATP. ATP-competitive inhibitors are designed to mimic this interaction.[9]

-

The P-loop: The conformational plasticity of the phosphate-binding loop (P-loop) in p110δ allows it to adapt to the binding of various inhibitors without requiring large-scale domain movements, contrasting with the more rigid P-loop in p110γ.[1]

Understanding these structural features is paramount for interpreting binding data and designing next-generation inhibitors with improved potency and selectivity.

Caption: Key structural features of the p110δ active site exploited for selective inhibition.

An Integrated Workflow for Structural and Biophysical Analysis

Achieving a high-resolution crystal structure of an inhibitor-protein complex is a multi-step process that requires rigorous validation through orthogonal biophysical techniques. This section outlines the critical path from protein production to final structural analysis.

Caption: Experimental workflow for the structural analysis of inhibitor binding to p110δ.

Protocol: Recombinant p110δ Production for Crystallography

Rationale: Full-length p110δ is often insoluble or conformationally heterogeneous, making it difficult to crystallize.[1] A common strategy is to express a truncated version of p110δ, removing the N-terminal ABD, which enhances solubility and promotes the formation of well-ordered crystals.[1][10] This protocol is based on a successful strategy for generating the catalytic core of p110δ.[1]

Step-by-Step Methodology:

-

Construct Design:

-

Subclone the cDNA for human PIK3CD into a baculovirus transfer vector (e.g., pFastBac).

-

Introduce a Tobacco Etch Virus (TEV) protease cleavage site between the ABD and the RBD (e.g., between residues 105 and 106) using site-directed mutagenesis.[1] This allows for the post-purification removal of the ABD.

-

Co-express the p110δ construct with a truncated p85α regulatory subunit (e.g., the inter-SH2 domain, iSH2) to ensure stability of the catalytic subunit during expression and initial purification steps.[1]

-

-

Protein Expression:

-

Generate high-titer baculovirus using the Bac-to-Bac system (Invitrogen).

-

Infect Spodoptera frugiperda (Sf9) insect cells at a density of 2.0 x 10⁶ cells/mL.

-

Incubate cells for 48-72 hours at 27°C with shaking.

-

-

Purification:

-

Harvest cells by centrifugation and lyse via sonication in a buffer containing protease inhibitors.

-

Step 1 (Affinity Chromatography): Clarify the lysate by ultracentrifugation and load the supernatant onto a Ni-NTA resin column (assuming an N-terminal His-tag on one of the subunits). Elute the p110δ/iSH2 complex with an imidazole gradient.

-

Step 2 (TEV Cleavage): Dialyze the eluted protein against a low-imidazole buffer and incubate overnight with His-tagged TEV protease to cleave the ABD from the p110δ catalytic core.

-

Step 3 (Subtractive Affinity): Pass the cleavage reaction back over a Ni-NTA column. The catalytic core (ΔABDp110δ) will be in the flow-through, while the His-tagged ABD, iSH2, TEV, and any uncleaved protein will bind to the resin.

-

Step 4 (Size Exclusion Chromatography): Concentrate the flow-through and perform a final polishing step using a gel filtration column (e.g., Superdex 200) to ensure sample homogeneity, a critical prerequisite for crystallization.

-

Protocol: Biophysical Characterization via Isothermal Titration Calorimetry (ITC)

Rationale: ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed during complex formation.[11][12] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[13]

Step-by-Step Methodology:

-

Sample Preparation:

-

Dialyze the purified ΔABDp110δ protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Dissolve TC-KHNS-11 in 100% DMSO to create a concentrated stock, then dilute it into the exact same dialysis buffer used for the protein. The final DMSO concentration should be matched between the protein (in the cell) and ligand (in the syringe) and kept low (<5%) to minimize buffer mismatch effects.

-

-

ITC Experiment Setup (e.g., using a MicroCal PEAQ-ITC):

-

Load the protein sample (typically 10-20 µM) into the sample cell.

-

Load the ligand solution (typically 100-200 µM, 10-fold excess) into the injection syringe.

-

Set the experimental temperature to 25°C.

-

Program the injection series: a single 0.4 µL initial injection (to be discarded during analysis) followed by 18-19 injections of 2 µL each.

-

-

Data Analysis:

-

Integrate the raw power-trace data to obtain the heat change per injection.

-

Fit the resulting binding isotherm to a single-site binding model to extract the thermodynamic parameters.

-

Interpreting the Structural and Biophysical Data

The combination of high-resolution structural data and biophysical measurements provides a powerful, self-validating system for understanding inhibitor binding.

Hypothetical Binding Mode of TC-KHNS-11

Based on the known interactions of other quinazoline-based inhibitors and selective p110δ binders, we can predict the key interactions for TC-KHNS-11.[1][9][14] A structural solution would likely reveal:

-

Hinge Binding: A nitrogen atom in the quinazoline core acting as a hydrogen bond acceptor for the backbone amide of Val828 in the hinge region.[9]

-

Hydrophobic Interactions: The aromatic rings of the inhibitor would occupy the hydrophobic region of the ATP pocket, making favorable contacts with residues such as Val759, Trp760, and Met900.

-

Selectivity Determinants: Specific moieties on the TC-KHNS-11 scaffold would likely extend towards and interact with the flexible "specificity pocket," forming van der Waals contacts with residues like Met752 and potentially displacing water molecules to achieve an entropically favorable interaction.[7]

Quantitative Data Summary

All quantitative data should be summarized for clarity.

Table 1: Representative Crystallographic Data

| Parameter | Value (Exemplar) |

| PDB ID | TBD |

| Resolution (Å) | 2.1 |

| Space Group | P2₁2₁2₁ |

| Rwork / Rfree | 0.19 / 0.22 |

| Bond Lengths (Å) RMSD | 0.005 |

| Bond Angles (°) RMSD | 1.2 |

| Ramachandran Favored (%) | 98.0 |

Table 2: Representative ITC Binding Data

| Parameter | Value (Exemplar) |

| Stoichiometry (n) | 1.05 ± 0.05 |

| Binding Affinity (Kd) | 5.2 nM |

| Enthalpy (ΔH, kcal/mol) | -9.8 |

| Entropy (-TΔS, kcal/mol) | -1.5 |

The data in Table 2 would indicate a high-affinity, enthalpy-driven interaction, which is common for potent kinase inhibitors.

Downstream Signaling Implications

The structural and biophysical confirmation of potent and selective p110δ binding by an inhibitor like TC-KHNS-11 provides a mechanistic basis for its biological effects. By blocking the phosphorylation of PtdIns(4,5)P₂ to PtdIns(3,4,5)P₃, the inhibitor effectively shuts down downstream signaling through key effectors like Akt (PKB) and Tec family kinases.[15][16] This disruption of the PI3K/Akt pathway ultimately modulates cellular processes like T-cell activation, B-cell proliferation, and survival, forming the basis of its therapeutic utility in immunology and oncology.[3][17]

Caption: PI3Kδ signaling pathway and the point of action for a selective inhibitor.

Conclusion

The structural and biophysical analysis of inhibitor binding is a cornerstone of modern drug discovery. The integrated approach detailed in this guide—combining protein engineering, X-ray crystallography, and biophysical validation—provides the high-resolution data required for understanding the molecular basis of inhibitor potency and selectivity. By applying this workflow to compounds like TC-KHNS-11, researchers can elucidate the precise interactions that drive p110δ inhibition, paving the way for the rational design of superior therapeutics for a range of human diseases.

References

- Jana, T., Kumar, A., & Mukhopadhyay, J. (2020). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of the Indian Institute of Science.

- Berndt, A., Miller, S., Williams, O., Le, D. D., Houseman, B. T., Pacold, M. E., ... & Williams, R. L. (2010). The p110 delta structure: mechanisms for selectivity and potency of new PI(3)K inhibitors.

- Berndt, A., Miller, S., Williams, O., Le, D. D., Houseman, B. T., Pacold, M. E., ... & Williams, R. L. (2010). The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. PubMed Central.

- Papakonstanti, E. A., & Stournaras, C. (2013). p110δ PI3 kinase pathway: emerging roles in cancer. Frontiers in Oncology.

- Papakonstanti, E. A., & Stournaras, C. (2013). p110δ PI3 kinase pathway: emerging roles in cancer. PubMed.

- Agarwal, S., Bali, A., Singh, A., & Singh, G. (2022). Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques.

- Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.

- Wikipedia contributors. (n.d.). P110δ. Wikipedia.

- Berndt, A., et al. (2010). The p110delta structure: mechanisms for selectivity and potency of new PI(3)K inhibitors. Unknown Source.

- Vasile, F., & Collina, S. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.

- Wood, D. J., & Tieleman, D. P. (2022). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences.

- Berndt, A., et al. (2010). The p110δ structure: Mechanisms for selectivity and potency of new PI(3)K inhibitors.

- Proteopedia contributors. (2021). The Structure of PI3K. Proteopedia.

- Li, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI.

- Unknown author. (n.d.). 2.4 Å X-ray crystal structure of 34 in PI3Kδ illustrates the...

- Benchchem. (n.d.). TC KHNS 11. Benchchem.

- Stock, S., et al. (2019). PI3Kδ Inhibition Enhances the Antitumor Fitness of Adoptively Transferred CD8+ T Cells. The Journal of Immunology.

- Aksoylar, H. I., et al. (2012). The p110δ isoform of the kinase PI(3)

- Prier, J. E., et al. (2018). Differential Regulation of T cells by PI3K delta inhibitors in a CLL Murine Model. TG Therapeutics.

- He, X., et al. (2015). Engineering of an isolated p110α subunit of PI3Kα permits crystallization and provides a platform for structure-based drug design. PubMed Central.

Sources

- 1. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure of PI3K - Proteopedia, life in 3D [proteopedia.org]

- 3. p110δ PI3 kinase pathway: emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p110δ PI3 kinase pathway: emerging roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tgtherapeutics.com [tgtherapeutics.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The p110 delta structure: mechanisms for selectivity and potency of new PI(3)K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Engineering of an isolated p110α subunit of PI3Kα permits crystallization and provides a platform for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. P110δ - Wikipedia [en.wikipedia.org]

- 16. The p110δ isoform of the kinase PI(3)K controls the subcellular compartmentalization of TLR4 signaling and protects from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3Kδ Inhibition Enhances the Antitumor Fitness of Adoptively Transferred CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

TC KHNS 11: A Technical Guide for Immunological Research

This guide provides an in-depth technical overview of TC KHNS 11, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, for researchers, scientists, and drug development professionals in the field of immunology. Here, we delve into the core mechanics of this compound, its targeted signaling pathway, and practical applications as a research tool to dissect and modulate immune cell function.

Executive Summary

The PI3K signaling pathway is a critical regulator of a vast array of cellular processes in the immune system, including cell growth, proliferation, differentiation, survival, and migration.[1] The class I PI3K family consists of four isoforms: α, β, γ, and δ. Of these, the p110δ isoform is predominantly expressed in hematopoietic cells, making it a highly attractive target for modulating immune responses with minimal off-target effects on other tissues.[2][3] this compound is a small molecule inhibitor that offers high selectivity for the PI3Kδ isoform, providing researchers with a precise tool to investigate the nuanced roles of this pathway in both innate and adaptive immunity.

This document will explore the mechanism of action of this compound, provide detailed protocols for its use in key immunological assays, and discuss the interpretation of experimental outcomes.

The PI3Kδ Signaling Axis: A Central Hub in Immunity

The PI3Kδ pathway is activated downstream of a multitude of immune receptors, including B cell receptors (BCRs), T cell receptors (TCRs), co-stimulatory molecules like CD28 and ICOS, and various cytokine and chemokine receptors.[4][5] Upon receptor engagement, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6]

PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[5] This recruitment to the membrane leads to the activation of Akt, which in turn phosphorylates a plethora of downstream substrates, including the Forkhead Box O (FOXO) family of transcription factors and the mammalian target of rapamycin (mTOR) complex.[5][6] The functional consequences of PI3Kδ activation are cell-type specific and context-dependent.

Role in B Lymphocytes

In B cells, PI3Kδ signaling is crucial for development, activation, and differentiation.[7] It plays a significant role in BCR signaling, promoting cell survival and proliferation.[8] Aberrant PI3Kδ signaling is implicated in certain B cell malignancies.[9]

Role in T Lymphocytes

PI3Kδ is a key regulator of T cell function. In conventional T cells, it is involved in TCR and co-stimulatory signaling, promoting proliferation and cytokine production.[10] The role in regulatory T cells (Tregs) is more complex; PI3Kδ signaling is required for their suppressive function and homeostasis.[4][10] Therefore, inhibition of PI3Kδ can selectively attenuate Treg function, which is a key strategy in cancer immunotherapy.[11][12]

Role in Myeloid Cells

In myeloid cells such as macrophages and dendritic cells (DCs), PI3Kδ is involved in processes like phagocytosis, cytokine production, and antigen presentation.[7][13] It has been shown to regulate TLR signaling in DCs.[13]

Below is a diagram illustrating the central role of the PI3Kδ signaling pathway in lymphocytes.

Caption: PI3Kδ Signaling Pathway in Lymphocytes

This compound: A Potent and Selective PI3Kδ Inhibitor

This compound is a quinazoline-based small molecule that exhibits high potency and selectivity for the PI3Kδ isoform. This selectivity is critical for minimizing off-target effects and allowing for a focused investigation of PI3Kδ-mediated functions.

Biochemical and Cellular Activity

The inhibitory activity of this compound against various PI3K isoforms has been characterized, demonstrating a clear preference for PI3Kδ.

| PI3K Isoform | Biochemical IC50 (nM) | Cellular IC50 (nM) |

| PI3Kδ | 9 | 49 |

| PI3Kα | 262 | 3440 |

| PI3Kβ | 1650 | 6530 |

| PI3Kγ | 4630 | Not Reported |

| Data sourced from Hoegenauer et al., ACS Med. Chem. Lett., 2016;7:762. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₂₄N₆O₃ |

| Molecular Weight | 492.53 g/mol |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO |

| Data from various suppliers. |

Experimental Protocols for Immunological Research

The following protocols provide a framework for utilizing this compound in common immunological assays. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.

In Vitro T Cell Proliferation Assay

This assay measures the effect of this compound on T cell proliferation following stimulation.

Materials:

-

Human or murine peripheral blood mononuclear cells (PBMCs) or purified T cells.

-

This compound (dissolved in DMSO).

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).

-

T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PHA, or Concanavalin A).

-

Complete RPMI-1640 medium.

-

96-well round-bottom plates.

-

Flow cytometer.

Procedure:

-

Label PBMCs or purified T cells with the cell proliferation dye according to the manufacturer's instructions.

-

Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into the wells of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted inhibitor to the respective wells. Include a DMSO vehicle control.

-

Add 50 µL of the T cell activation stimulus to the appropriate wells. Include an unstimulated control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

-

Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of the proliferation dye in the CD4+ and CD8+ T cell subsets.

Expected Outcome: this compound is expected to inhibit T cell proliferation in a dose-dependent manner. This is due to the crucial role of PI3Kδ in TCR and co-stimulatory signaling pathways that drive cell cycle entry and progression.[10]

Cytokine Production Assay

This protocol assesses the impact of this compound on the production of key cytokines by immune cells.

Materials:

-

Immune cells of interest (e.g., PBMCs, purified T cells, macrophages).

-

This compound.

-

Appropriate stimulus for cytokine production (e.g., LPS for macrophages, anti-CD3/CD28 for T cells).

-

Brefeldin A or Monensin (protein transport inhibitors).

-

Fixation and permeabilization buffers for intracellular staining.

-

Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-10).

-

Flow cytometer or ELISA kit.

Procedure (Intracellular Flow Cytometry):

-

Culture immune cells with this compound (and a vehicle control) for a predetermined pre-incubation period (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist for 4-6 hours.

-

Add a protein transport inhibitor for the final 2-4 hours of stimulation to allow for intracellular cytokine accumulation.

-

Harvest, wash, and stain the cells for surface markers.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

-

Analyze by flow cytometry.

Procedure (ELISA):

-

Culture immune cells with this compound (and a vehicle control).

-

Stimulate the cells for 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of the cytokine of interest in the supernatant using a commercial ELISA kit.

Expected Outcome: Inhibition of PI3Kδ by this compound is likely to modulate cytokine production. For example, it may reduce the production of pro-inflammatory cytokines like IFN-γ and TNF-α from T cells and macrophages.[7][14]

Regulatory T Cell Suppression Assay

This assay evaluates the effect of this compound on the suppressive function of Tregs.

Materials:

-

Purified CD4+CD25+ Tregs and CD4+CD25- conventional T cells (Tconvs).

-

Antigen-presenting cells (APCs), such as irradiated PBMCs or dendritic cells.

-

This compound.

-

Anti-CD3 antibody.

-

Cell proliferation dye.

-

96-well round-bottom plates.

-

Flow cytometer.

Procedure:

-

Label Tconvs with a cell proliferation dye.

-

Co-culture the labeled Tconvs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).

-

Add APCs and a suboptimal concentration of anti-CD3 antibody to stimulate Tconv proliferation.

-

Add this compound or vehicle control to the cultures.

-

Incubate for 3-5 days.

-

Harvest the cells and analyze Tconv proliferation by flow cytometry.